KL-11743

GLUT inhibition isoform selectivity cancer metabolism

Buy KL-11743 for potent, balanced pan-class I GLUT inhibition (IC50: 68-137 nM). This orally bioavailable, glucose-competitive tool uniquely blocks GLUT1-4, enabling tunable metabolic studies and synthetic lethality in TCA cycle-deficient models. Ideal for in vivo oncology research.

Molecular Formula C30H30N6O3
Molecular Weight 522.6 g/mol
Cat. No. B12431999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKL-11743
Molecular FormulaC30H30N6O3
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC=C(C=C3)C4=CNN=C4)C5=CC(=CC=C5)OCC(=O)NC(C)C
InChIInChI=1S/C30H30N6O3/c1-4-38-25-12-13-27-26(15-25)30(34-23-10-8-20(9-11-23)22-16-31-32-17-22)36-29(35-27)21-6-5-7-24(14-21)39-18-28(37)33-19(2)3/h5-17,19H,4,18H2,1-3H3,(H,31,32)(H,33,37)(H,34,35,36)
InChIKeyXKOYTLRGOQTKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-[6-Ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide (KL-11743): Class I GLUT Inhibitor for Preclinical Cancer Metabolism Research


2-[3-[6-Ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide, commonly referred to as KL-11743, is a synthetic small molecule belonging to the 4-anilinoquinazoline class. It functions as a potent, glucose-competitive, and orally bioavailable inhibitor of the class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4) [1]. Unlike many existing GLUT inhibitors that exhibit narrow isoform selectivity or limited in vivo utility, KL-11743 provides a balanced, pan-class I inhibition profile and has been extensively characterized in both cellular and in vivo tumor models .

Why Generic GLUT Inhibitors Cannot Substitute for KL-11743 in Preclinical Studies


Generic GLUT inhibitors such as WZB117, STF-31, and BAY-876 exhibit critical limitations in potency, isoform selectivity, or oral bioavailability that prevent their interchangeable use with KL-11743. WZB117 and STF-31 demonstrate weak cellular potency (IC50 values in the micromolar range) and lack robust in vivo oral activity . Conversely, BAY-876 is a highly selective GLUT1 inhibitor (IC50 = 2 nM) but shows >100-fold selectivity over GLUT2 and GLUT3, making it unsuitable for studies requiring pan-class I GLUT blockade . KL-11743 uniquely combines nanomolar, balanced inhibition across all four class I GLUT isoforms, glucose-competitive binding that is tuneable by extracellular glucose concentration, and demonstrated oral bioavailability with in vivo antitumor efficacy [1].

KL-11743 (2-[3-[6-Ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide): Quantified Differentiation from Leading GLUT Inhibitor Comparators


Balanced Nanomolar Pan-Class I GLUT Inhibition vs. Selective GLUT1 Inhibitor BAY-876

KL-11743 exhibits balanced, nanomolar inhibitory activity against all four class I GLUT isoforms (GLUT1-4), whereas the clinically advanced comparator BAY-876 is a highly selective GLUT1 inhibitor with minimal activity against GLUT2 and GLUT3. This differential selectivity profile determines the breadth of glucose uptake blockade achievable in heterogeneous tumor models [1].

GLUT inhibition isoform selectivity cancer metabolism glucose transport

Glucose-Competitive Binding with Tunable Potency vs. Non-Competitive GLUT Inhibitors

KL-11743 acts as a glucose-competitive inhibitor, with its apparent potency inversely related to extracellular glucose concentration. This contrasts with non-competitive or irreversible GLUT inhibitors where potency is glucose-independent. This property enables researchers to titrate GLUT blockade by adjusting media glucose levels .

glucose competition binding mechanism GLUT1 inhibition assay conditions

Cellular Efficacy in HT-1080 Fibrosarcoma Model vs. WZB117 and STF-31

KL-11743 demonstrates superior cellular potency in the HT-1080 fibrosarcoma cell line compared to the widely used GLUT1 inhibitors WZB117 and STF-31. This translates to effective inhibition of glucose consumption and lactate secretion at nanomolar concentrations, whereas comparators require micromolar dosing to achieve comparable effects .

cancer cell proliferation HT-1080 glycolysis inhibition cellular IC50

Oral Bioavailability and In Vivo Antitumor Efficacy vs. STF-31 and WZB117

KL-11743 is orally bioavailable and demonstrates significant tumor growth inhibition in xenograft models at well-tolerated doses. In contrast, STF-31 and WZB117 lack robust oral bioavailability and are primarily used as in vitro tools, limiting their translational relevance [1].

oral bioavailability xenograft in vivo efficacy pharmacokinetics

Unique Metabolic Signature: NADH Collapse and Aspartate Accumulation Not Reported for Other GLUT Inhibitors

KL-11743 treatment induces a rapid, acute collapse of NADH pools and a striking accumulation of aspartate, indicative of a shift toward mitochondrial oxidative phosphorylation. This metabolic signature is specifically characterized for KL-11743 and has not been reported for other GLUT inhibitors such as BAY-876 or WZB117, providing a unique phenotypic readout for on-target GLUT blockade [1].

NADH aspartate oxidative phosphorylation metabolic reprogramming metabolomics

Recommended Preclinical and Translational Research Scenarios for KL-11743 (2-[3-[6-Ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide)


Pan-Class I GLUT Inhibition in Heterogeneous Tumor Models

KL-11743 is uniquely suited for studies requiring simultaneous blockade of GLUT1, GLUT2, GLUT3, and GLUT4. Its balanced nanomolar IC50 profile ensures complete suppression of class I glucose transport in tumors with heterogeneous GLUT isoform expression, a scenario where selective inhibitors like BAY-876 fail to fully abrogate glucose uptake [1].

Investigating Glucose-Competitive GLUT Inhibition Under Variable Nutrient Conditions

The glucose-competitive mechanism of KL-11743 enables researchers to fine-tune the degree of GLUT blockade by adjusting extracellular glucose concentrations. This property is invaluable for studying metabolic adaptation in hypoglycemic versus hyperglycemic environments, or for modeling the Warburg effect under physiologically relevant glucose levels .

In Vivo Oral Dosing Studies of Glycolysis Inhibition in Xenograft Models

KL-11743's documented oral bioavailability and favorable tolerability profile make it the preferred tool for chronic in vivo studies of GLUT inhibition. It enables oral gavage administration in mouse xenograft models (e.g., NCI-H226, KEAP1-mutant lung cancer) to evaluate tumor growth delay and metabolic reprogramming in a translational setting [1].

Synthetic Lethality Combination Screens with Mitochondrial Inhibitors

KL-11743 induces a metabolic shift toward oxidative phosphorylation, creating a vulnerability that can be exploited by co-treatment with electron transport chain inhibitors or genetic disruption of TCA cycle enzymes. This synthetic lethality has been validated in SDHA-deficient PDX models and provides a rationale for combination studies in TCA cycle-mutant cancers [1].

Technical Documentation Hub

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